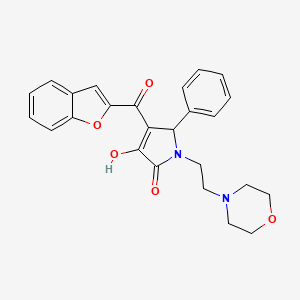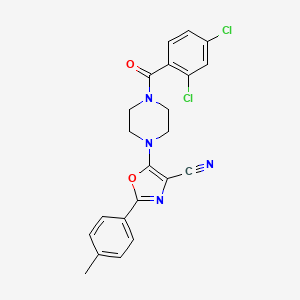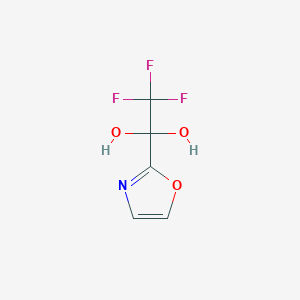
2,2,2-Trifluoro-1-(2-oxazolyl)-1,1-ethanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(2-oxazolyl)-1,1-ethanediol is a useful research compound. Its molecular formula is C5H4F3NO3 and its molecular weight is 183.086. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Applications
The compound "2,2,2-Trifluoro-1-(2-oxazolyl)-1,1-ethanediol" and its derivatives have been utilized in the synthesis of mesogenic chiral esters, demonstrating unusual high values of molecular twisting power and good solubility in various solvents. This has implications for the design of new materials with specific optical properties (Heppke, Lötzsch, & Oestreicher, 1986). Additionally, reactions involving trifluoromethyl-substituted Azomethinimines with nucleophiles have been explored, leading to the synthesis of new compounds with potential applications in medicinal chemistry and materials science (Burger, Thenn, & Schickaneder, 1975).
Catalysis and Organic Transformations
Investigations into scandium triflate as a recyclable catalyst for chemoselective thioacetalization highlight the efficiency and selectivity of this catalyst in the addition reactions to both aromatic and aliphatic aldehydes, showcasing the potential for more sustainable and environmentally friendly catalytic processes (Kamal & Chouhan, 2002). Furthermore, the utility of boron trifluoride in de-O-benzylation reactions of carbohydrate derivatives has been demonstrated, offering a practical approach for the modification of carbohydrate molecules for further chemical transformations (Fletcher & Diehl, 1971).
Asymmetric Synthesis and Chiral Building Blocks
The asymmetric synthesis of both enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine and 3,3,3-trifluoroalanine from 2,2,2-trifluoro-1-furan-2-yl-ethanone showcases the potential of such trifluoromethylated compounds as chiral building blocks in organic synthesis, offering pathways to highly enantioenriched compounds (Demir, Seşenoğlu, & Gerçek-Arkin, 2001). Similarly, the asymmetric conversion of 1-phenyl-1,2-ethanediol by Candida parapsilosis SYB-1 highlights the role of biocatalysis in achieving high optical purities of chiral alcohols, which are valuable in the synthesis of enantioenriched pharmaceuticals and agrochemicals (Nie Yao, 2003).
Material Science and Photolabile Compounds
The development of photolabile 'caged' fatty acids containing a 1-(2'-nitrophenyl)-1,2-ethanediol moiety for biological studies presents an innovative approach to studying biochemical processes in real-time, using light to control the activation of biologically active compounds (Jie, Xupei, Sreekumar, & Walker, 1997).
Mecanismo De Acción
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-(1,3-oxazol-2-yl)ethane-1,1-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NO3/c6-5(7,8)4(10,11)3-9-1-2-12-3/h1-2,10-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWGKZOWPYVNRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C(C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-cyanocyclohexyl)-N-methyl-2-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2547432.png)
![2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B2547433.png)
![1-(Oxan-4-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2547437.png)
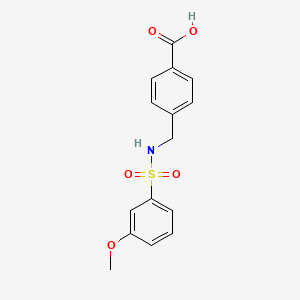
![7-ethyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2547440.png)
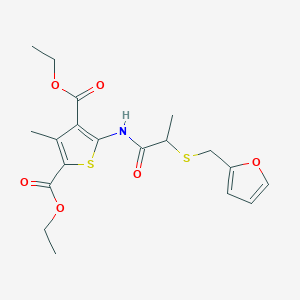


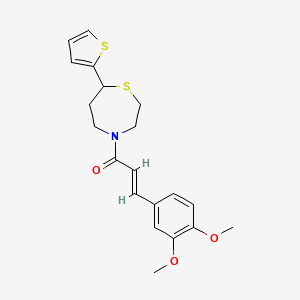
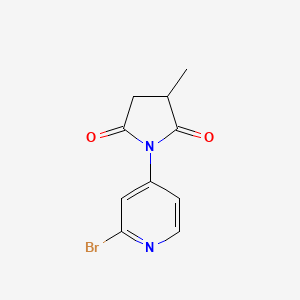
![4-(2-Cyclopropylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2547450.png)
![N-[4-(5-Methyltriazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2547451.png)
